5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Purity Peptide Coupling Procurement Specification

Sourcing a hydrochloride salt of 5-arylproline with confirmed purity can delay medicinal chemistry campaigns targeting GABA transporter subtypes. This 5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 2545-51-9) resolves that bottleneck. - Enables direct use in solid- or solution-phase coupling without a deprotection step, unlike N-Boc-protected precursors. - The 4-methoxy substituent (σₚ = -0.27) provides an electron-rich aryl handle for systematic SAR libraries comparing GAT-1 vs. GAT-3 selectivity. - Available in 95% purity with batch-specific QC documentation, reducing impurity-driven side-product propagation in multi-step syntheses.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 2545-51-9
Cat. No. B13251514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS2545-51-9
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCC(N2)C(=O)O.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)10-6-7-11(13-10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H
InChIKeyWZGDHJDYFOKJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride: Physicochemical and Structural Identity


5-(4-Methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 2545-51-9) is a racemic or stereochemically unspecified 5-arylpyrrolidine-2-carboxylic acid derivative, structurally classified as a substituted proline analogue bearing a 4-methoxyphenyl ring at the pyrrolidine 5-position . The hydrochloride salt form (C₁₂H₁₆ClNO₃, MW 257.71 g/mol) enhances aqueous solubility relative to the free base, a property critical for formulation and coupling chemistry . Commercial availability includes purity grades ≥98% (Bidepharm, with batch-specific HPLC/NMR/GC quality reports) and ≥95% (AKSci, Leyan) , positioning this compound as a defined-purity building block for medicinal chemistry programs targeting GABA transporter ligands, conformationally constrained peptide mimetics, and asymmetric organocatalysis scaffolds where the 4-methoxy substituent confers distinct electronic and steric character compared to unsubstituted 5-phenylproline .

Hydrochloride salt form enhances aqueous solubility for coupling chemistry
Substituted proline scaffold supports GABA transporter ligand and peptide mimetic design
Defined-purity grades available for reproducible multistep synthesis

Why In-Class Pyrrolidine Carboxylic Acids Are Not Interchangeable


Substituted pyrrolidine-2-carboxylic acids constitute a broad class, but substitution position and salt form fundamentally alter solubility, reactivity, and biological target engagement. In GABA transporter pharmacology, moving the 4-methoxyphenyl group from the C-4 to the C-5 position of a proline scaffold shifts selectivity between GAT-1 and GAT-3 subtypes, demonstrating that positional isomerism generates non-interchangeable pharmacological profiles . Likewise, the hydrochloride salt offers aqueous solubility that far exceeds the poorly soluble free base forms of analogous 5-arylpyrrolidine-2-carboxylic acids such as 5-phenylproline (calculated aqueous solubility ~6.3 g/L at 25 °C) . Generic selection of an alternative 5-arylpyrrolidine or an N-Boc-protected precursor (e.g., 1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid, CAS 1803566-99-5) introduces additional deprotection steps, alters coupling efficiency, and is not equivalent for applications requiring the free amine hydrochloride . These validated differences mean procurement decisions must be guided by compound-specific rather than class-level specifications.

Positional isomer sensitivity
5-aryl vs. 4-aryl substitution may shift GAT-1/GAT-3 selectivity; positional isomer profiles may not transfer directly.
Salt form solubility divergence
Hydrochloride salt solubility may differ significantly from free base or alternative salt forms, altering formulation and reaction media compatibility.
N-Boc precursor not equivalent
N-Boc-protected variants require deprotection steps, introducing additional reaction steps and potential coupling efficiency shifts.

Quantitative Differentiation from Closest Analogs


Purity Grade and Coupling Yield Reproducibility

The target compound is commercially available at 98% purity from Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, multiple vendors including AKSci and Leyan supply the same CAS compound at a baseline purity of 95% . The 3% absolute purity difference translates to a ~60% reduction in total impurity burden (from 5% to 2%), a margin that can meaningfully affect coupling step yields in peptide synthesis where residual amine or acid impurities compete with the desired amide bond formation .

Purity & Yield
Head-to-head
98% vs 95% purity; ~60% lower impurity burden
Higher purity may reduce side-products in multistep coupling
Batch-specific QC (NMR, HPLC, GC) reported for 98% grade
Purity Peptide Coupling Procurement Specification

Electronic Contribution of the 4-Methoxy Substituent

In a systematic GABA uptake inhibitor SAR study, 4-hydroxyproline derivatives bearing a 4-methoxyphenyl group at the 4-position showed improved GAT-3 inhibition compared to matched analogs lacking this substituent; the study explicitly notes that the 4-methoxyphenyl group contributes to enhanced GAT-3 potency, likely through favorable lipophilic interactions . Although the target compound carries the 4-methoxyphenyl group at the pyrrolidine 5-position rather than the 4-position, the electronic contribution (Hammett σₚ = –0.27 for OCH₃) to aryl–transporter π-stacking and hydrogen-bond acceptance is transferable. The unsubstituted phenyl analog 5-phenylproline lacks this electron-donating character and shows measurably different physicochemical properties (predicted boiling point 365.7 °C vs. 403 °C for the target compound) .

4-OCH₃ Electronic Effect
Class-level
Hammett σₚ = –0.27; predicted b.p. 403°C vs 365.7°C
Electronic contribution may influence aryl–transporter interaction
SAR extrapolated from 4-substituted proline; direct C-5 data to verify
GABA transporter Structure-Activity Relationship Medicinal Chemistry

Thermal Stability Advantage

The target compound exhibits a predicted boiling point of 403 °C at 760 mmHg, with a flash point of 197.6 °C and low vapor pressure (3.21×10⁻⁷ mmHg at 25 °C) . The unsubstituted 5-phenylproline has a significantly lower predicted boiling point of 365.7 °C at 760 mmHg, a difference of approximately 37 °C . This thermal stability margin, attributable to the increased molecular weight and the hydrogen-bonding capacity of the methoxy oxygen in the hydrochloride salt matrix, indicates a lower volatility risk and broader safe-handling window during solvent removal and storage.

Thermal Stability
Data to verify
Δ boiling point +37°C
Lower volatility may support wider processing window
Predicted values from computational models
Thermal Stability Process Chemistry Storage and Handling

Validated Application Scenarios


GABA Uptake Inhibitor Lead Optimization

Programs exploring structure-activity relationships at GABA transporter subtypes GAT-1 and GAT-3 can incorporate the hydrochloride salt as a C-terminal cap or conformational constraint element. Published SAR data show that a 4-methoxyphenyl group, when positioned on a proline scaffold, improves GAT-3 inhibitory potency relative to unsubstituted phenyl analogs, providing a rational basis for selecting this specific aryl-substituted proline over 5-phenylproline .

High-Purity Starting Material for Multistep Synthesis

When the synthetic route involves sequential amide bond formations (e.g., solid-phase peptide synthesis or solution-phase fragment coupling), the 98% purity grade available from Bidepharm delivers a lower initial impurity burden than the 95% grade typical of other vendors , reducing the propagation of deletion and insertion side-products that complicate HPLC purification and lower overall yield in campaigns exceeding five synthetic steps.

5-Arylpyrrolidine Library SAR Exploration

In library synthesis where systematic variation of the 5-aryl substituent electronics is desired, this compound provides the electron-rich terminus (4-OCH₃, σₚ = –0.27) for comparison against electron-neutral (5-phenylproline) and electron-deficient (e.g., 4-fluoro or 4-trifluoromethyl) congeners. The availability of the free amine hydrochloride salt eliminates the deprotection step required when using N-Boc-protected variants (e.g., CAS 1803566-99-5), saving one synthetic operation per library member .

Asymmetric Organocatalysis Scaffold

5-Arylproline derivatives have been employed as organocatalysts in asymmetric aldol and Mannich reactions where the aryl substituent modulates enantioselectivity through steric and electronic effects. The methoxy-bearing analog offers a distinct electronic profile from the parent 5-phenylproline, which may translate to different enantiomeric excess outcomes in catalyst screening; the hydrochloride salt provides a well-defined, storable form directly usable after neutralization .

Application
Selection Property
Validation Focus
GABA transporter SAR studies
4-Methoxyaryl electronic profile
GAT-1/GAT-3 selectivity endpoint review
Multistep peptide mimetic synthesis
High-purity building block
Impurity carryover and coupling reproducibility
5-Arylproline library exploration
Electron-rich substituent (OCH₃)
Aryl electronic SAR profiling
Asymmetric organocatalysis screening
Aryl-proline catalyst precursor
Enantioselectivity outcome reproducibility
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